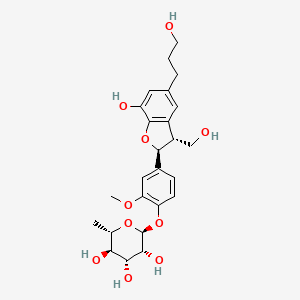

Massonianoside B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Massonianoside B is a naturally occurring compound found in the needles of Cedrus deodara (Deodar cedar). It is a cell-permeable, potent, highly selective, reversible, and S-adenosylmethionine-competitive inhibitor of disruptor of telomeric silencing 1-like (DOT1L). This compound has shown significant potential in decreasing cellular levels of histone H3 lysine 79 (H3K79) methylation and inhibiting the expression of mixed lineage leukemia (MLL) fusion target genes HOXA9 and MEIS1 .

Mechanism of Action

Target of Action

Massonianoside B primarily targets DOT1L (disruptor of telomeric silencing 1-like) . DOT1L is an enzyme that plays a crucial role in the methylation of histone H3 at lysine 79 (H3K79), a process that is important for gene expression regulation .

Mode of Action

This compound acts as a cell-permeable, potent, highly selective, reversible, and SAM-competitive inhibitor of DOT1L . It decreases cellular levels of H3K79 methylation and inhibits the expression of MLL fusion target genes HOXA9 and MEIS1 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the H3K79 methylation pathway . By inhibiting DOT1L, this compound decreases the methylation of H3K79, leading to changes in gene expression. Specifically, it inhibits the expression of MLL fusion target genes HOXA9 and MEIS1 .

Pharmacokinetics

It is known to bemetabolically stable in both human and mouse liver microsomes . This suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The inhibition of DOT1L by this compound leads to a decrease in cellular levels of H3K79 methylation and the inhibition of MLL fusion target genes HOXA9 and MEIS1 . This results in anti-leukemic activity , making this compound a potential therapeutic agent for leukemia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, its stability in liver microsomes suggests that it may be more effective in environments where liver enzymes are present . .

Biochemical Analysis

Biochemical Properties

Massonianoside B interacts with the enzyme DOT1L (disruptor of telomeric silencing 1-like), a histone H3 lysine 79 (H3K79) methyltransferase . It displays high selectivity for DOT1L over other S-adenosylmethionine (SAM)-dependent protein methyltransferases (PMTs) .

Cellular Effects

Treatment of MLL-rearranged leukemia cells with this compound results in a dose-dependent reduction in cellular levels of histone lysine 79 mono- and dimethylation without affecting the methylation of other histone sites . Moreover, this compound selectively inhibits proliferation and causes apoptosis in MLL-rearranged leukemia cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the enzyme DOT1L . It is a SAM-competitive inhibitor that decreases cellular levels of H3K79 methylation and inhibits the MLL fusion target genes HOXA9 and MEIS1 expression .

Temporal Effects in Laboratory Settings

It is known to be metabolically stable in both human and mouse liver microsomes .

Preparation Methods

Massonianoside B can be isolated from the aqueous extracts of Pinus massoniana Lamb. using a two-dimensional preparative liquid chromatography method. This method involves the use of a polar-enhanced reversed-phase column for the first-dimensional separation and a hydrophilic interaction liquid chromatography column for the second-dimensional separation. The preparation results indicate that this method provides high-purity compounds with a recovery rate of up to 96% .

Chemical Reactions Analysis

Massonianoside B undergoes various chemical reactions, including:

Oxidation: It exhibits radical scavenging capacities, which indicates its potential to undergo oxidation reactions.

Reduction: The compound can restore the activity of antioxidant enzymes impaired by carbon tetrachloride (CCL4), suggesting its involvement in reduction reactions.

Substitution: The presence of hydroxyl groups in its structure allows for potential substitution reactions with suitable reagents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Massonianoside B has a wide range of scientific research applications, including:

Chemistry: It is used as a selective inhibitor in studies involving protein methyltransferases, particularly DOT1L.

Biology: The compound’s ability to decrease H3K79 methylation makes it a valuable tool in epigenetic research.

Medicine: This compound exhibits anti-leukemic activity and is metabolically stable in both human and mouse liver microsomes, making it a potential candidate for therapeutic applications

Industry: Its antioxidant properties make it useful in the development of natural antioxidant products.

Comparison with Similar Compounds

Massonianoside B can be compared with other similar compounds, such as:

Silibinin: Another natural compound with antioxidant properties.

Hesperidin methyl chalcone: Known for its anti-inflammatory and antioxidant activities.

4-Nitrophenyl α-L-rhamnopyranoside: Used in biochemical studies for its glycosidic properties

This compound stands out due to its high selectivity and potency as a DOT1L inhibitor, as well as its unique structure that allows for various chemical reactions and applications.

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[4-[(2S,3R)-7-hydroxy-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O10/c1-12-20(29)21(30)22(31)25(33-12)34-18-6-5-14(10-19(18)32-2)23-16(11-27)15-8-13(4-3-7-26)9-17(28)24(15)35-23/h5-6,8-10,12,16,20-23,25-31H,3-4,7,11H2,1-2H3/t12-,16-,20-,21+,22+,23+,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHIEOZUONPPQY-ROQFLNLZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[C@@H]3[C@H](C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Massonianoside B and where is it found?

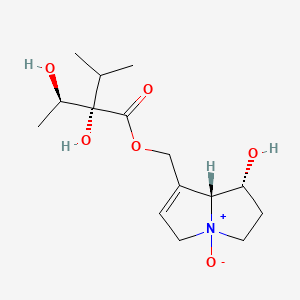

A1: this compound (MASOB) is a lignan glycoside found in the pine needle extracts of Pinus massoniana Lamb. [] It was first identified as a novel compound in this plant. [] It has also been isolated from Elsholtzia bodinieri Vaniot, a plant in the mint family. []

Q2: What are the known biological activities of this compound?

A2: MASOB has demonstrated promising in vitro and in vivo antioxidant properties. [] In a study using a mouse model, MASOB effectively increased antioxidant enzyme activity (catalase and glutathione peroxidase) in liver tissue while reducing lipid peroxidation markers in serum. [] Furthermore, MASOB has been identified as a selective inhibitor of the protein methyltransferase disruptor of telomeric silencing 1-like (DOT1L). []

Q3: How does this compound interact with DOT1L and what are the downstream effects?

A3: this compound acts as a novel, selective inhibitor of DOT1L, binding to the S-adenosylmethionine (SAM) binding site of the enzyme. [] This interaction inhibits DOT1L's activity, leading to a decrease in histone lysine 79 mono- and dimethylation in MLL-rearranged leukemia cells. [] Consequently, MASOB exhibits antileukemic activity by selectively inhibiting the proliferation and inducing apoptosis in these cells, along with downregulating the expression of MLL fusion target genes such as HOXA9 and MEIS1. []

Q4: What is the structural characterization of this compound?

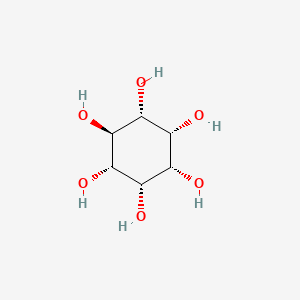

A4: While a specific molecular formula and weight are not provided in the abstracts, the research describes MASOB as a lignan glycoside. [, ] Structurally, it is identified as (7S,8R)-3,9,9′-trihydroxyl-3-methoxy-7,8-dihydrobenzofuran-1′-propanolneoligan-4-O-α-L-rhamnopyranoside. [] Further spectroscopic data analysis, including IR, FAB-MS, 1HNMR, 13CNMR, 1H-1H COSY, 13C-1H COSY, DEPT, HMBC, and ORD, confirmed its structure. []

Q5: How can I quantify this compound?

A5: A high-performance liquid chromatography method coupled with a photodiode array detector (HPLC/PDA) has been developed for the quantitative analysis of MASOB in different Pinus species. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate](/img/structure/B600489.png)

![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600502.png)